molecular formula C12H16ClNO B11787486 (4-(3-Chlorophenyl)-1-methylpyrrolidin-3-yl)methanol

(4-(3-Chlorophenyl)-1-methylpyrrolidin-3-yl)methanol

Cat. No.: B11787486
M. Wt: 225.71 g/mol
InChI Key: GXCBTASVJFFRNX-UHFFFAOYSA-N
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Description

(4-(3-Chlorophenyl)-1-methylpyrrolidin-3-yl)methanol is a chemical compound that belongs to the class of pyrrolidines It features a pyrrolidine ring substituted with a 3-chlorophenyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(3-Chlorophenyl)-1-methylpyrrolidin-3-yl)methanol typically involves the reaction of 3-chlorobenzaldehyde with 1-methylpyrrolidine in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reducing agents used in this synthesis include sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(4-(3-Chlorophenyl)-1-methylpyrrolidin-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carbonyl compound.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of alcohol or amine derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

(4-(3-Chlorophenyl)-1-methylpyrrolidin-3-yl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (4-(3-Chlorophenyl)-1-methylpyrrolidin-3-yl)methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • (4-(3-Bromophenyl)-1-methylpyrrolidin-3-yl)methanol
  • (4-(3-Fluorophenyl)-1-methylpyrrolidin-3-yl)methanol
  • (4-(3-Methylphenyl)-1-methylpyrrolidin-3-yl)methanol

Uniqueness

(4-(3-Chlorophenyl)-1-methylpyrrolidin-3-yl)methanol is unique due to the presence of the 3-chlorophenyl group, which imparts specific chemical and biological properties. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from its analogs with different substituents.

Properties

Molecular Formula

C12H16ClNO

Molecular Weight

225.71 g/mol

IUPAC Name

[4-(3-chlorophenyl)-1-methylpyrrolidin-3-yl]methanol

InChI

InChI=1S/C12H16ClNO/c1-14-6-10(8-15)12(7-14)9-3-2-4-11(13)5-9/h2-5,10,12,15H,6-8H2,1H3

InChI Key

GXCBTASVJFFRNX-UHFFFAOYSA-N

Canonical SMILES

CN1CC(C(C1)C2=CC(=CC=C2)Cl)CO

Origin of Product

United States

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